2-Methyl-5-nitroaniline hydrate 2-Methyl-5-nitroaniline hydrate
Brand Name: Vulcanchem
CAS No.: 304851-86-3
VCID: VC3815073
InChI: InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2
SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])N.O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

2-Methyl-5-nitroaniline hydrate

CAS No.: 304851-86-3

Cat. No.: VC3815073

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-nitroaniline hydrate - 304851-86-3

Specification

CAS No. 304851-86-3
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 2-methyl-5-nitroaniline;hydrate
Standard InChI InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2
Standard InChI Key ITFWBNDIWBWVBM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])N.O
Canonical SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])N.O

Introduction

Key Findings

2-Methyl-5-nitroaniline hydrate (CAS 304851-86-3) is a hydrated derivative of the aromatic amine 2-methyl-5-nitroaniline, characterized by the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.166 g/mol. This compound exhibits distinct physicochemical properties compared to its anhydrous counterpart (CAS 99-55-8), including a lower melting point of 96°C (with decomposition) . It serves as a critical intermediate in organic synthesis, dye manufacturing, and pharmaceutical development, with emerging applications in nonlinear optical materials . Despite its utility, the compound poses significant toxicity risks, classified under hazard code T (Toxic) due to its potential carcinogenicity and acute toxicity .

Structural and Physicochemical Properties

Molecular Architecture

The crystal structure of 2-methyl-5-nitroaniline hydrate has been elucidated through high-resolution X-ray diffraction studies. The molecule consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an amino group at the 1-position, coordinated with one water molecule in the crystalline lattice . Hydrogen bonding between the amino group and water stabilizes the hydrate form, influencing its melting behavior and solubility .

Table 1: Comparative Properties of 2-Methyl-5-nitroaniline Hydrate and Anhydrous Forms

PropertyHydrate (CAS 304851-86-3)Anhydrous (CAS 99-55-8)
Molecular FormulaC₇H₁₀N₂O₃C₇H₈N₂O₂
Molecular Weight (g/mol)170.166152.15
Melting Point96°C (decomposes) 103–106°C
Solubility in Water<0.1 g/100 mL at 19°C Insoluble
Hazard ClassificationToxic (T) Confirmed Carcinogen

Spectroscopic Characteristics

  • NMR Data: The anhydrous form exhibits distinct proton signals at δ 7.52 ppm (aromatic H), δ 3.71 ppm (NH₂), and δ 2.22 ppm (CH₃) . Hydration shifts these signals slightly due to hydrogen bonding .

  • IR Spectroscopy: Strong absorption bands at 1,620 cm⁻¹ (N–O asymmetric stretch) and 1,340 cm⁻¹ (C–N stretch) confirm the nitro and amine functionalities .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The anhydrous form is synthesized via nitration of o-toluidine using a mixture of concentrated sulfuric and nitric acids at –10°C :

  • Nitration:
    o-Toluidine+HNO3H2SO4,10C2-Methyl-5-nitroaniline\text{o-Toluidine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, -10^\circ\text{C}} \text{2-Methyl-5-nitroaniline}
    Yield: 90% .

  • Hydration: Crystallization from aqueous media introduces the water molecule, forming the hydrate .

Industrial Optimization

Continuous flow reactors enhance scalability, achieving >95% purity through recrystallization . Key parameters include:

  • Temperature control (–10°C to 25°C) to prevent decomposition.

  • Acid-to-amine molar ratio (17:1 H₂SO₄:o-toluidine) for optimal nitration .

Applications in Science and Industry

Organic Synthesis

  • Dye Manufacturing: Serves as a precursor for azo dyes (e.g., Fast Scarlet G) via diazotization and coupling reactions .

  • Pharmaceutical Intermediates: Used in synthesizing guanidine derivatives for kinase inhibitors, such as N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine .

Material Science

  • Nonlinear Optical Materials: The compound’s charge density distribution and polar crystal structure enable second harmonic generation (SHG), making it suitable for laser frequency doubling .

Recent Advances and Future Directions

Computational Studies

Density functional theory (DFT) simulations predict enhanced SHG efficiency upon crystal doping with transition metals .

Green Synthesis Methods

Research focuses on replacing sulfuric acid with ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste .

Biomedical Applications

Derivatives such as 2-methyl-5-nitro-6-phenylnicotinohydrazide show promise against Staphylococcus aureus (MIC: 5 mg/mL) .

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